molecular formula C16H8N2NaO5 B037625 Pirenoxine sodium CAS No. 51410-30-1

Pirenoxine sodium

Cat. No.: B037625
CAS No.: 51410-30-1
M. Wt: 331.23 g/mol
InChI Key: RGHHPSKBKRXNPM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pirenoxine Sodium, also known as PRX, primarily targets the lens of the eye . The lens is a crucial part of the eye responsible for focusing light onto the retina, which allows us to see clearly. The primary role of this compound is to prevent the opacification of the lens, thereby preventing cataract formation .

Mode of Action

This compound works by inhibiting lens opacification, which is a key factor in the development of cataracts . It achieves this by preventing oxidative attacks on the lens . Oxidative stress in the lens can lead to the formation of cataracts, so by reducing this stress, this compound helps to prevent cataract formation.

Biochemical Pathways

It is known that this compound interacts withselenite or calcium ions , which have been identified as factors leading to the formation of lens cataracts . By interacting with these ions, this compound can reduce their impact on the lens and thus help to prevent cataract formation.

Result of Action

The primary result of this compound’s action is the reduction in lens cloudiness . In liquid solutions, this compound has been shown to decrease the cloudiness of a crystallin solution, which is produced to mimic the environment of the eye . Specifically, this compound reduces the cloudiness of the lens solution containing calcium by 38% and reduces the cloudiness of the selenite solution by 11% .

Action Environment

The action of this compound is influenced by the environment within the eye. The presence of selenite or calcium ions in the eye can lead to the formation of cataracts . Therefore, the efficacy of this compound may be influenced by the levels of these ions within the eye.

Biological Activity

Pirenoxine sodium, a derivative of pirenoxine, is primarily recognized for its role in ophthalmology, particularly in the treatment of cataracts. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Pirenoxine (1-hydroxy-5-oxo-5H-pyrido-[3,2-a]-phenoxazine-3-carboxylic acid) is known for its antioxidant properties and ability to inhibit lens opacification. The sodium salt form enhances its solubility and bioavailability for topical applications. The primary mechanism of action involves:

  • Inhibition of oxidative stress : Pirenoxine reduces oxidative damage in the lens caused by reactive oxygen species (ROS) and other oxidative agents.
  • Prevention of protein denaturation : It stabilizes lens proteins, preventing aggregation that leads to cataract formation.
  • Modulation of inflammatory responses : Pirenoxine exhibits anti-inflammatory effects by inhibiting the oxidative catabolism of arachidonic acid, which decreases prostaglandin synthesis .

Therapeutic Applications

This compound is primarily utilized in the following contexts:

  • Cataract treatment : It is used topically to prevent or slow the progression of cataracts by reducing lens opacity and improving visual acuity.
  • Ocular inflammation : The compound is effective against inflammatory conditions such as uveitis and conjunctivitis due to its anti-inflammatory properties .

In Vivo Studies

Numerous studies have demonstrated the efficacy of this compound in various animal models:

  • Cataract Prevention :
    • In a study involving guinea pig lenses, pirenoxine significantly reduced lipid peroxidation and prevented turbidity induced by UV radiation .
    • A controlled study showed that pirenoxine eye drops effectively preserved visual acuity in patients with senile cataracts over an observation period ranging from 8 months to 2 years .
  • Inflammation Models :
    • In a carrageenan-induced paw edema model in rats, pirenoxine exhibited anti-inflammatory activity comparable to diclofenac, particularly in reducing hyperemia and cellularity in the anterior chamber .

In Vitro Studies

Research has also highlighted the compound's protective effects against oxidative stress:

  • UV Radiation Protection : Pirenoxine at concentrations as low as 0.03 µM delayed turbidity formation in cultured corneal cells exposed to UV-B radiation .
  • Calcium-Induced Opacification : It was shown to inhibit calcium-induced degradation of lens proteins, suggesting a protective role against cataractogenesis .

Summary of Key Findings

Study TypeConditionKey Findings
In VivoCataract PreventionReduced lens opacity and improved visual acuity; effective over long-term use.
In VivoInflammationComparable anti-inflammatory effects to diclofenac; reduced hyperemia and cellularity.
In VitroUV ProtectionDelayed turbidity formation under UV exposure; effective at low concentrations.
In VitroCalcium-Induced DamagePrevented degradation of lens proteins; protective against cataract development.

Properties

CAS No.

51410-30-1

Molecular Formula

C16H8N2NaO5

Molecular Weight

331.23 g/mol

IUPAC Name

sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate

InChI

InChI=1S/C16H8N2O5.Na/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12;/h1-6H,(H,18,19)(H,21,22);

InChI Key

RGHHPSKBKRXNPM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+]

Isomeric SMILES

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)O)O2.[Na]

Key on ui other cas no.

51410-30-1

Related CAS

1043-21-6 (Parent)

Synonyms

PIRENOXINE SODIUM; 1-HYDROXY-5-OXO-5H-PYRIDO[3,2-A]PHENOXAZINE-3-CARBOXYLIC ACID MONOSODIUM SALT; sodium 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate; 1-Hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid sodium salt; Catalin sodium; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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